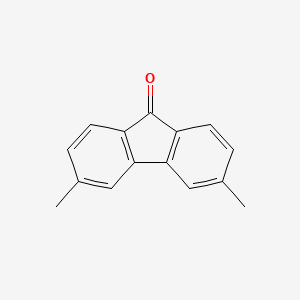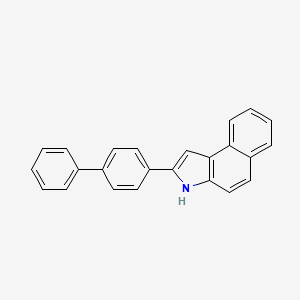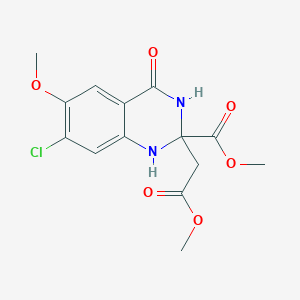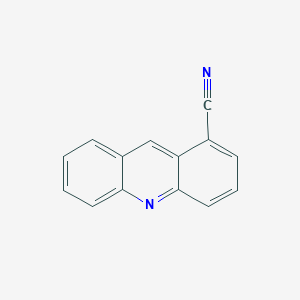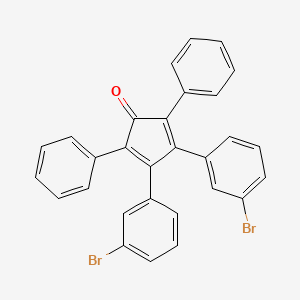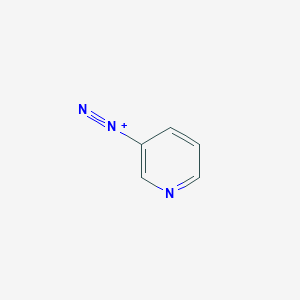
3-Pyridinediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinediazonium: is a diazonium compound derived from pyridine. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making these compounds highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium can be synthesized through the diazotization of 3-aminopyridine. The process involves the reaction of 3-aminopyridine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the highly reactive diazonium intermediates safely. The use of automated systems can also help in maintaining the low temperatures required for the stability of the diazonium salts .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, and hydrochloric or hydrobromic acid.
Azo Coupling: Aromatic compounds like phenols or anilines, often in alkaline conditions.
Reduction: Reducing agents like hypophosphorous acid or stannous chloride.
Major Products:
Substitution: Halopyridines, hydroxypyridines, and cyanopyridines.
Coupling: Azo dyes.
Reduction: 3-aminopyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pyridinediazonium is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is used in the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of dyes and pigments, particularly azo dyes, which are important in the textile industry .
Wirkmechanismus
The reactivity of 3-pyridinediazonium is primarily due to the presence of the diazonium group, which can readily participate in electrophilic substitution reactions. The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products. The mechanism often involves the formation of a highly reactive aryl cation intermediate, which then reacts with the nucleophile .
Vergleich Mit ähnlichen Verbindungen
4-Pyridinediazonium: Similar in structure but with the diazonium group at the 4-position.
2-Pyridinediazonium: The diazonium group is at the 2-position.
Aryldiazonium Compounds: Such as benzenediazonium, which have similar reactivity but different aromatic backbones.
Uniqueness: 3-Pyridinediazonium is unique due to its position on the pyridine ring, which can influence the reactivity and the types of products formed. The position of the diazonium group can affect the electronic distribution in the molecule, leading to different reactivity patterns compared to its isomers .
Eigenschaften
CAS-Nummer |
35332-74-2 |
|---|---|
Molekularformel |
C5H4N3+ |
Molekulargewicht |
106.11 g/mol |
IUPAC-Name |
pyridine-3-diazonium |
InChI |
InChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1 |
InChI-Schlüssel |
YRAXWUBIFFTPLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
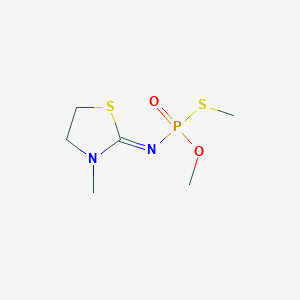


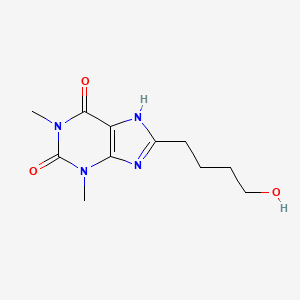
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
